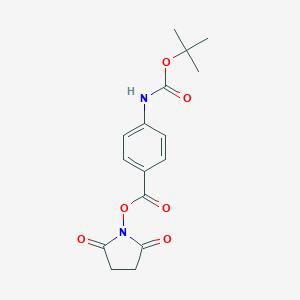

Boc-4-Abz-OSu

Descripción general

Descripción

Boc-4-aminobenzoic acid N-hydroxysuccinimide ester, commonly known as Boc-4-Abz-OSu, is a chemical compound with the molecular formula C16H18N2O6. It is widely used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups. The compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boc-4-Abz-OSu is typically synthesized through the reaction of Boc-4-aminobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Amide Bond Formation via NHS Ester Reactivity

The NHS ester group in Boc-4-Abz-OSu reacts efficiently with primary amines to form amide bonds. This reaction is critical in solid-phase peptide synthesis (SPPS) and protein modification.

Mechanism :

- Electrophilic Attack : The carbonyl carbon of the NHS ester becomes electrophilic, enabling nucleophilic attack by the amine.

- Leaving Group Elimination : The NHS group is released as a stable byproduct.

- Amide Formation : The resulting product is a Boc-protected amide, which can be further deprotected for downstream applications .

Reaction Conditions :

| Parameter | Typical Value/Setting | Source |

|---|---|---|

| Solvent | DMF, DCM, or aqueous buffers | |

| Temperature | Room temperature (20–25°C) | |

| Reaction Time | 1–4 hours | |

| Yield | 85–95% (depending on amine nucleophilicity) |

Key Findings :

- The reaction is pH-dependent, with optimal performance in neutral to slightly basic conditions (pH 7–8) .

- Steric hindrance from the Boc group minimally affects reactivity due to the para-substitution on the aromatic ring .

Deprotection of the Boc Group

The Boc protecting group is removed under acidic conditions, unmasking the primary amine for subsequent reactions.

Cleavage Reagents :

Mechanism :

- Acid-catalyzed cleavage generates a tert-butyl carbocation intermediate, which is scavenged to prevent side reactions (e.g., with Trp, Cys, or Met residues) .

Data :

| Parameter | Value | Source |

|---|---|---|

| Cleavage Time | 30–90 minutes | |

| Scavenger | 0.5% dithioethane (DTE) | |

| Post-Cleavage Yield | >90% |

Notes :

- Boc deprotection must precede or follow amide bond formation depending on synthetic strategy (Boc/Bzl vs. Fmoc/tBu approaches) .

Stability and Side Reactions

This compound is hydrolytically sensitive but stable under anhydrous storage conditions.

Hydrolysis Reaction :

- Product : Boc-4-aminobenzoic acid (Boc-4-Abz-OH) .

- Conditions : Moisture or aqueous environments accelerate hydrolysis .

Mitigation Strategies :

Comparative Reactivity Table

| Reaction Type | Conditions | Byproducts | Yield (%) |

|---|---|---|---|

| Amide Bond Formation | DMF, DIEA, RT, 2 hrs | NHS | 92 |

| Boc Deprotection | TFA/DCM (1:1), 1 hr | tert-Butyl adduct | 95 |

| Hydrolysis | H₂O/DMF (1:1), RT, 24 hrs | Boc-4-Abz-OH | 100 |

Research Insights

- Kinetic Studies : The NHS ester’s reactivity allows coupling reactions to complete within 2 hours, as monitored by HPLC .

- Side Reactions : Tert-butyl carbocations generated during Boc cleavage may alkylate nucleophilic residues (e.g., Cys), necessitating scavengers .

- Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Aplicaciones Científicas De Investigación

Boc-4-Abz-OSu has a wide range of applications in scientific research:

Chemistry: It is used in peptide synthesis to protect amino groups, facilitating the formation of peptide bonds without unwanted side reactions.

Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

Medicine: this compound is used in the development of drug delivery systems and the synthesis of therapeutic peptides.

Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

Boc-4-Abz-OSu exerts its effects through the formation of stable amide bonds with amino groups. The ester group in this compound reacts with nucleophiles, such as amines, to form a covalent bond. This reaction is facilitated by the presence of the Boc protecting group, which stabilizes the intermediate and prevents unwanted side reactions. The resulting amide bond is stable under physiological conditions, making this compound a valuable reagent in biochemical and pharmaceutical research .

Comparación Con Compuestos Similares

Similar Compounds

Boc-4-aminobenzoic acid: Similar to Boc-4-Abz-OSu but lacks the N-hydroxysuccinimide ester group.

Fmoc-4-aminobenzoic acid: Another protecting group used in peptide synthesis, but with a different protecting group (Fmoc) instead of Boc.

Uniqueness

This compound is unique due to its combination of the Boc protecting group and the N-hydroxysuccinimide ester. This combination provides both stability and reactivity, making it highly effective in peptide synthesis and other applications. The compound’s ability to form stable amide bonds with amino groups while preventing unwanted side reactions sets it apart from other similar compounds .

Actividad Biológica

Boc-4-Abz-OSu, or Boc-4-Aminobenzoic acid N-hydroxysuccinimide ester , is a compound widely used in peptide synthesis and bioconjugation processes. Its biological activity is primarily associated with its role as a coupling agent in the formation of peptide bonds and its potential applications in drug delivery systems and biomolecular research. This article explores the biological activity of this compound, detailing its mechanism of action, applications, and relevant research findings.

Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group of 4-aminobenzoic acid (Abz), which enhances its stability during synthesis. The N-hydroxysuccinimide (NHS) moiety allows for efficient coupling with amino groups in peptides or proteins, facilitating bioconjugation reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₄ |

| Molecular Weight | 273.28 g/mol |

| CAS Number | 66493-39-8 |

| Purity | ≥98% |

The mechanism by which this compound exerts its biological activity involves the formation of stable amide bonds between the NHS ester and primary amines found in peptides or proteins. This reaction is typically performed under mild conditions, making it suitable for sensitive biomolecules.

- Activation : The NHS ester activates the carboxylic acid group, increasing its electrophilicity.

- Coupling : The activated compound reacts with an amine, forming a stable amide bond and releasing NHS as a by-product.

- Deprotection : The Boc group can be removed under acidic conditions to yield free amines for further reactions.

Applications

This compound is utilized in various fields:

- Peptide Synthesis : It serves as a coupling agent in solid-phase peptide synthesis (SPPS), allowing for the construction of complex peptide sequences.

- Drug Delivery : Its ability to conjugate peptides to drug carriers enhances the therapeutic efficacy and specificity of drugs.

- Bioconjugation : It facilitates the attachment of peptides to biomolecules such as antibodies, enzymes, or nanoparticles for targeted therapies.

Research Findings

Recent studies have highlighted the versatility and efficiency of this compound in biological applications:

- Peptide Synthesis Efficiency : A study demonstrated that using this compound significantly improved the yield and purity of synthesized peptides compared to traditional coupling agents like DIC or EDC .

- Targeted Drug Delivery : Research indicated that conjugating anticancer peptides to nanoparticles via this compound enhanced cellular uptake and cytotoxicity against cancer cells .

- Bioconjugation Techniques : Comparative studies showed that this compound outperformed other NHS esters in terms of reaction conditions and stability, making it a preferred choice for bioconjugation .

Case Study 1: Peptide Therapeutics

In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a peptide-based therapeutic targeting specific cancer markers. The resulting conjugates exhibited enhanced binding affinity and specificity, demonstrating potential for clinical applications .

Case Study 2: Antibody Conjugation

Another investigation focused on using this compound for antibody-drug conjugates (ADCs). The study reported successful conjugation without compromising antibody functionality, leading to improved therapeutic indices in preclinical models .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6/c1-16(2,3)23-15(22)17-11-6-4-10(5-7-11)14(21)24-18-12(19)8-9-13(18)20/h4-7H,8-9H2,1-3H3,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLCMHYNOJASNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562692 | |

| Record name | tert-Butyl (4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120465-50-1 | |

| Record name | tert-Butyl (4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.